Lipophilicity (LogP) Comparison
The computed partition coefficient (LogP) of 5-(cyclohex-2-en-1-yl)pyridin-3-ol is 2.61, which is approximately 0.31 log units higher than that of its 6-positional isomer 6-cyclohex-1-enyl-pyridin-3-ol (XLogP3-AA: 2.3) [1]. This difference corresponds to a roughly 2-fold higher predicted octanol-water partitioning for the 5-isomer. In the context of fragment-based drug discovery, this ΔLogP of 0.31 places the two isomers in different lipophilicity bins for library design. The saturated analog 5-cyclohexylpyridin-3-ol is expected to have a slightly elevated LogP (estimated ~2.8–3.0) due to loss of the more polarizable sp² center, though experimentally confirmed values are not available [2]. The cyclohexene unsaturation thus provides a tunable intermediate lipophilicity that is inaccessible with either the fully saturated or fully aromatic counterparts.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.61 (computed, source: Leyan product specification) |
| Comparator Or Baseline | 6-Cyclohex-1-enyl-pyridin-3-ol: XLogP3-AA = 2.3 (PubChem); 5-Cyclohexylpyridin-3-ol: estimated ~2.8–3.0 (no published experimental value) |
| Quantified Difference | ΔLogP = +0.31 vs. 6-isomer (2-fold higher predicted partitioning); qualitative ΔLogP ≈ -0.2 to -0.4 vs. saturated analog |
| Conditions | Computed values from different algorithms (vendor LogP vs. PubChem XLogP3-AA); direct experimental shake-flask LogP not reported for any comparator |
Why This Matters
For medicinal chemistry teams procuring building blocks, a ΔLogP of 0.3 can shift a fragment from acceptable to suboptimal lipophilicity space (Rule-of-3 compliance), directly impacting library design decisions and downstream lead optimization trajectories.
- [1] PubChem. 6-Cyclohex-1-enyl-pyridin-3-ol, CID 68527500, CAS 1058159-13-9. XLogP3-AA 2.3. View Source
- [2] Kuujia. 5-Cyclohexylpyridin-3-ol (CAS 1314353-72-4) Product Information. Saturated cyclohexyl analog; no published LogP; estimation based on typical ΔLogP of ~0.2–0.5 upon saturation of cyclohexene to cyclohexane in similar systems. View Source
